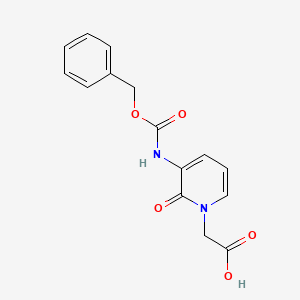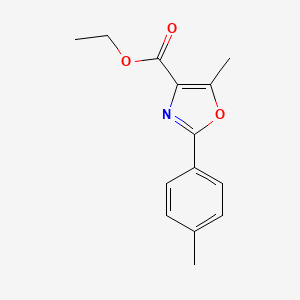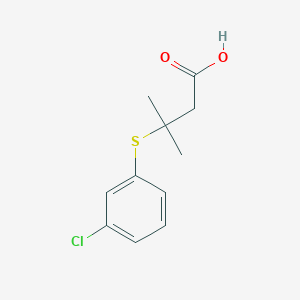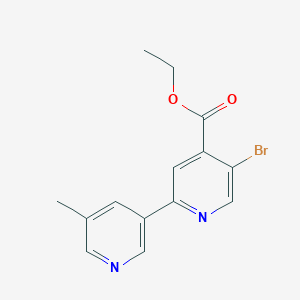![molecular formula C14H25NO5 B8306520 (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid CAS No. 777838-84-3](/img/structure/B8306520.png)
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, also known as NC-2300, is a small molecule drug that acts as a selective and orally active cysteine cathepsin inhibitor. It has been primarily developed as a cathepsin K inhibitor, which plays a significant role in bone resorption. This compound has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis .
准备方法
The synthetic routes and reaction conditions for (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds, followed by purification and isolation of the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反应分析
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin K and other cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in various biological processes, such as bone resorption and inflammation.
Medicine: It has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents targeting cathepsin K and other cysteine proteases .
作用机制
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid exerts its effects by inhibiting the activity of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption. By inhibiting cathepsin K, this compound reduces bone degradation and promotes bone formation. The molecular targets and pathways involved in this mechanism include the inhibition of cathepsin K activity in osteoclasts and the suppression of inflammatory mediator synthesis related to osteoclastogenesis .
相似化合物的比较
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid is unique in its selectivity and potency as a cathepsin K inhibitor. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been studied for its potential in treating osteoporosis.
Balicatib: A cathepsin K inhibitor that has been investigated for its effects on bone resorption.
Compared to these compounds, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for bone-related diseases .
属性
CAS 编号 |
777838-84-3 |
|---|---|
分子式 |
C14H25NO5 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 |
InChI 键 |
HXMVBQALNLCUIE-SRVKXCTJSA-N |
手性 SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
规范 SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


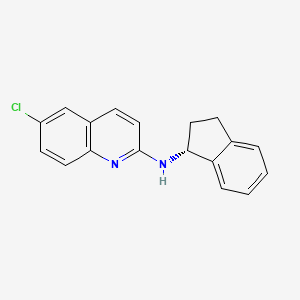
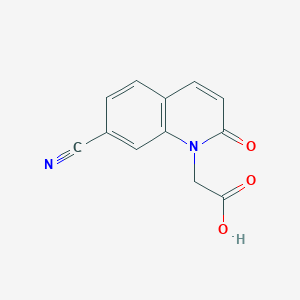

![ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)
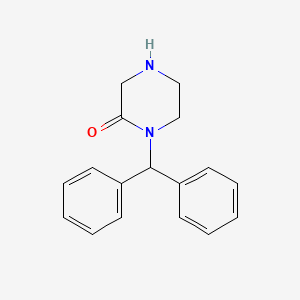
![9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline](/img/structure/B8306488.png)
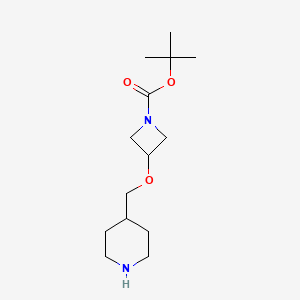
![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate](/img/structure/B8306510.png)

